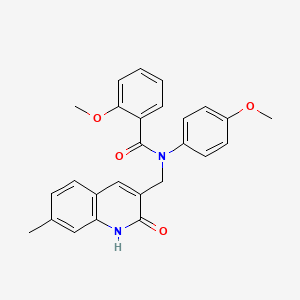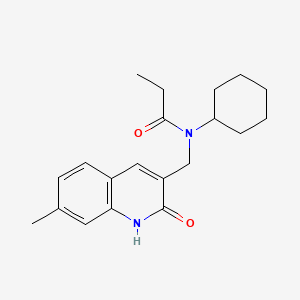
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one, also known as PPSPP, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. PPSPP is a derivative of cathinone, a naturally occurring stimulant found in the leaves of the khat plant.
Wirkmechanismus
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychostimulants, such as amphetamines and cocaine. This compound also has a high affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents, similar to the effects of other psychostimulants. This compound has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and focus. This compound has been shown to have antidepressant effects in animal models, possibly due to its ability to increase serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This allows for more precise and specific experiments on the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. Another area of interest is its potential as a research tool for studying the mechanisms of action of other psychostimulants. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Synthesemethoden
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-nitrobenzene with pyrrolidine to form 4-(pyrrolidin-1-yl)-2-nitrobenzene, which is then reduced to 4-(pyrrolidin-1-yl)aniline. The final step involves the reaction of 4-(pyrrolidin-1-yl)aniline with 4-(chlorosulfonyl)phenylpropan-1-one to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(pyrrolidin-1-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, this compound has been investigated as a potential treatment for various neurological disorders, including Parkinson's disease and depression. In neuroscience, this compound has been used as a research tool to study the mechanisms of action of various drugs, including amphetamines and cocaine. In forensic science, this compound has been used as a marker for the detection of cathinone use in biological samples.
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-yl-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-11-1-2-12-18)10-7-15-5-8-16(9-6-15)23(21,22)19-13-3-4-14-19/h5-6,8-9H,1-4,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBVKNUPKGLYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

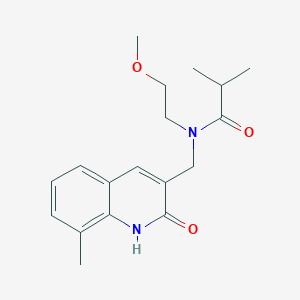
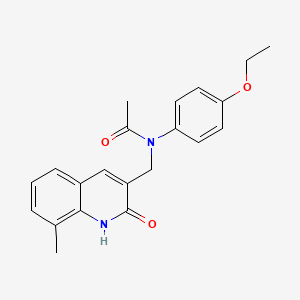
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)
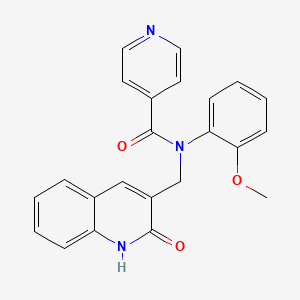
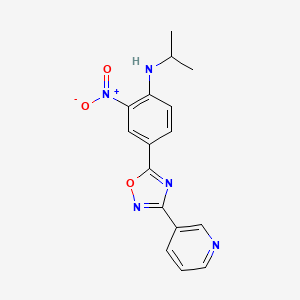
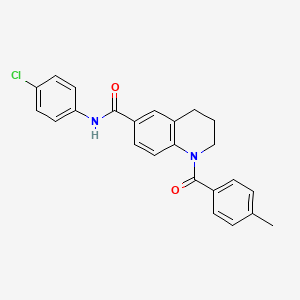
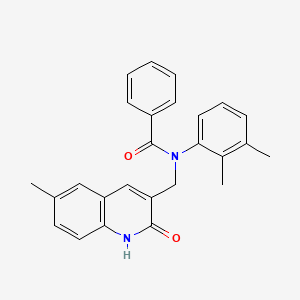
![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
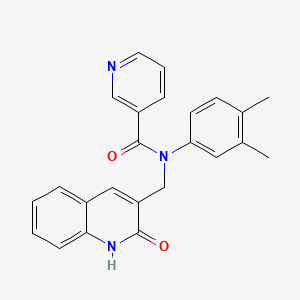
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
